An In-depth Technical Guide to 3-Boc-Aminopiperidine: Chemical Properties and Synthetic Applications
An In-depth Technical Guide to 3-Boc-Aminopiperidine: Chemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Boc-aminopiperidine, a chiral heterocyclic compound, serves as a critical building block in modern pharmaceutical synthesis. Its structural features, particularly the presence of a piperidine ring and a protected amine group, make it a versatile intermediate for the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective chemical modifications, which is paramount in multi-step synthetic pathways.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 3-Boc-aminopiperidine, with a focus on its role in the development of therapeutic agents.
Core Chemical Properties
3-Boc-aminopiperidine exists as a racemic mixture and as individual (R)- and (S)-enantiomers. The (R)-enantiomer, in particular, has garnered significant attention due to its indispensable role in the synthesis of several dipeptidyl peptidase IV (DPP-IV) inhibitors used in the management of type 2 diabetes.[1] The physical and chemical properties can vary slightly between the different forms.
Physicochemical Data
| Property | (R)-3-Boc-aminopiperidine | (S)-3-Boc-aminopiperidine | Racemic 3-Boc-aminopiperidine |
| Molecular Formula | C₁₀H₂₀N₂O₂[2] | C₁₀H₂₀N₂O₂ | C₁₀H₂₀N₂O₂[3] |
| Molecular Weight | 200.28 g/mol [2][3] | 200.28 g/mol | 200.28 g/mol [3] |
| Appearance | White to off-white powder or solid[2] | Colorless liquid | - |
| Melting Point | 116-125 °C[4] | - | 181-182 °C (for N-Boc protected version)[5] |
| Boiling Point | ~304.8 °C (Predicted) | - | 277.3 °C (Predicted for N-Boc)[5] |
| Solubility | Soluble in methanol and ethanol.[2] Slightly soluble in water.[5] | - | Slightly soluble in water.[5] |
| pKa | 12.37 ± 0.20 (Predicted) | - | 10.35 ± 0.20 (Predicted for N-Boc)[5] |
| Optical Activity | [α]²²/D +3.2° (c=0.5 in DMF) | [α]D²⁰ +26.0 (c=0.308, EtOH)[6] | - |
| CAS Number | 309956-78-3[2] | 625471-18-3 | 172603-05-3[3] |
Spectroscopic Data
The structural integrity of 3-Boc-aminopiperidine is typically confirmed using various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the protons on the piperidine ring and the Boc protecting group.
-
¹³C NMR: The carbon NMR spectrum shows distinct peaks for the different carbon atoms in the molecule, including the carbonyl carbon of the Boc group.[6][7]
-
IR Spectroscopy: Infrared spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H and C=O stretching frequencies of the carbamate.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the compound.[6]
Synthesis and Reactivity
The synthesis of enantiomerically pure 3-Boc-aminopiperidine is a key step in its utilization for pharmaceutical manufacturing. Several synthetic routes have been developed, often starting from readily available chiral precursors or involving chiral resolution of a racemic mixture.
General Synthesis Workflow
A common strategy for the synthesis of enantiopure 3-Boc-aminopiperidine involves a multi-step process that can be generalized as follows:
Caption: A generalized workflow for the synthesis of (R)-3-Boc-aminopiperidine.
Experimental Protocols
1. Synthesis of (S)-3-Amino-1-N-Boc-piperidine via Hydrogenation
This protocol describes the synthesis from an azido derivative.
-
Materials: Azido derivative (e.g., (S)-3-azido-1-Boc-piperidine), Pd/C catalyst, Ethanol.
-
Procedure:
-
A mixture of the azido derivative (e.g., 6.77 g, 29.9 mmol) and Pd/C catalyst (150 mg) in ethanol (200 mL) is prepared.[6]
-
The mixture is subjected to hydrogenation at atmospheric pressure overnight.[6]
-
Upon completion of the reaction, the catalyst is removed by filtration through diatomaceous earth.[6]
-
The solvent is evaporated under reduced pressure to yield the product as a colorless liquid.[6]
-
2. Boc Protection of 3-Aminopiperidine
This protocol outlines the protection of the piperidine nitrogen.
-
Materials: 3-Aminopiperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide, Ethanol.
-
Procedure:
-
In a four-necked flask, dissolve 3-aminopiperidine (10.0 g, 0.1 mol) in ethanol (90 g) and stir at 10-15 °C.[8]
-
Slowly add di-tert-butyl dicarbonate (21.8 g, 0.1 mol) through one dropping funnel.[8]
-
Simultaneously, add 25% aqueous sodium hydroxide (17.6 g, 0.11 mol) dropwise through another funnel, maintaining the pH between 11.8 and 12.2.[8]
-
The addition is typically completed in about 1 hour.[8]
-
3. Deprotection of the Boc Group
The Boc group is typically removed under acidic conditions.
-
Materials: Boc-protected amine, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl), Dichloromethane (DCM) or other suitable solvent.
-
Procedure:
Applications in Drug Development
The primary and most significant application of (R)-3-Boc-aminopiperidine is as a key intermediate in the synthesis of DPP-IV inhibitors, a class of oral hypoglycemic agents.[1][5]
Synthesis of Alogliptin
(R)-3-Boc-aminopiperidine is a crucial component in the synthesis of Alogliptin. The general synthetic route involves the coupling of the deprotected 3-aminopiperidine with a pyrimidinedione derivative.
Caption: Synthetic pathway to Alogliptin utilizing (R)-3-aminopiperidine.
Synthesis of Linagliptin
Similarly, (R)-3-Boc-aminopiperidine is a key precursor for the synthesis of Linagliptin. The synthesis involves the condensation of (R)-3-aminopiperidine with a xanthine derivative.
Caption: Synthetic pathway to Linagliptin utilizing (R)-3-aminopiperidine.
Stability and Storage
3-Boc-aminopiperidine is generally stable under recommended storage conditions.[2] It is advisable to store the compound in a cool, dry place, under an inert atmosphere, and away from incompatible materials such as strong oxidizing agents.[2]
Analytical Methods
The purity and identity of 3-Boc-aminopiperidine are typically assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Chiral HPLC methods are employed to determine the enantiomeric excess (e.e.) of the chiral isomers.[4][11]
Conclusion
3-Boc-aminopiperidine, particularly its (R)-enantiomer, is a high-value chiral intermediate with significant applications in the pharmaceutical industry. Its well-defined chemical properties and versatile reactivity make it an essential building block for the synthesis of complex, biologically active molecules. A thorough understanding of its synthesis, handling, and reactivity is crucial for researchers and scientists involved in drug discovery and development. The continued demand for novel therapeutics is likely to sustain the importance of 3-Boc-aminopiperidine as a key synthetic precursor.
References
- 1. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 2. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 3. WO2015004599A1 - An improved process for preparing linagliptin and its key intermediates - Google Patents [patents.google.com]
- 4. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, [quickcompany.in]
- 5. nbinno.com [nbinno.com]
- 6. (S)-3-Amino-1-N-Boc-piperidine synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 9. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
